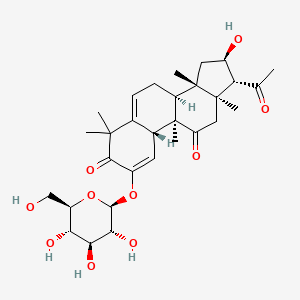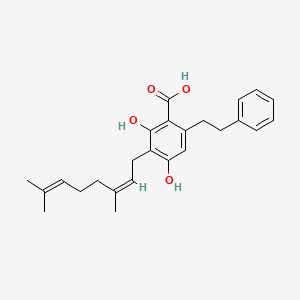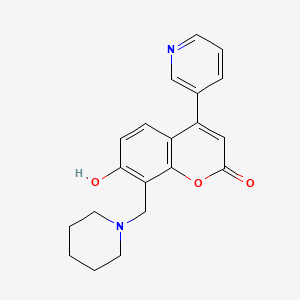
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Starting Material: The synthesis begins with a coumarin derivative.
Hydroxylation: Introduction of a hydroxyl group at the 7th position.
Piperidinomethylation: Addition of a piperidinomethyl group at the 8th position.
Pyridyl Substitution: Incorporation of a pyridyl group at the 4th position.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale manufacturing. This includes:
Batch or Continuous Flow Processes: Depending on the efficiency and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.
Quality Control: Ensuring consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer, infections, and inflammatory conditions.
Industry: Use in the development of new materials, dyes, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Blocking the activity of enzymes involved in disease processes.
Receptor Binding: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell function.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant derived from coumarin.
7-Hydroxycoumarin: A hydroxylated derivative with distinct biological activities.
Uniqueness
Coumarin, 7-hydroxy-8-(piperidinomethyl)-4-(3-pyridyl)- is unique due to its specific modifications, which may enhance its pharmacological properties and broaden its range of applications compared to other coumarin derivatives.
Propiedades
Número CAS |
14222-11-8 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
7-hydroxy-8-(piperidin-1-ylmethyl)-4-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C20H20N2O3/c23-18-7-6-15-16(14-5-4-8-21-12-14)11-19(24)25-20(15)17(18)13-22-9-2-1-3-10-22/h4-8,11-12,23H,1-3,9-10,13H2 |
Clave InChI |
LZKXMLUODBKQDD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CN=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-(Diaminomethylideneamino)-2-[[3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-phenylpropanoyl)amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide](/img/structure/B14085375.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)

![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)

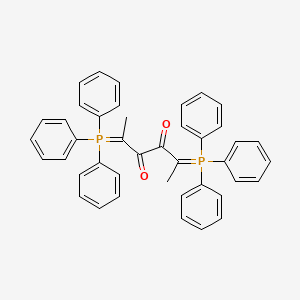
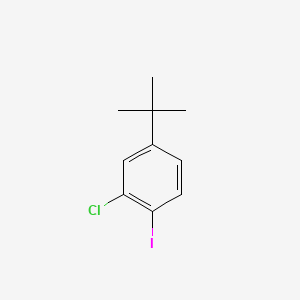
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
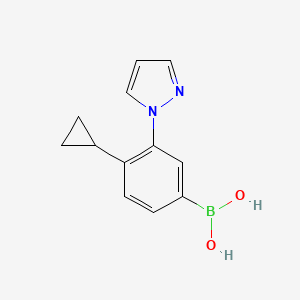
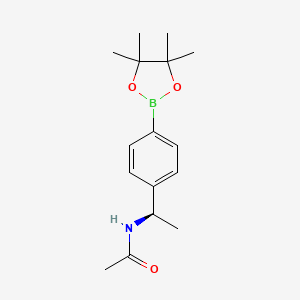
![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)

